5-Chloro-8-hydroxyquinoline Glucuronide
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Overview
Description
5-Chloro-8-hydroxyquinoline Glucuronide is a chemical compound derived from 5-Chloro-8-hydroxyquinoline. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5-Chloro-8-hydroxyquinoline. This compound is of interest due to its potential biological activities and its role as a metabolite in drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydroxyquinoline Glucuronide typically involves the glucuronidation of 5-Chloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 5-Chloro-8-hydroxyquinoline. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors. The chemical synthesis route can also be scaled up for industrial production, with careful control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-hydroxyquinoline Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-8-hydroxyquinoline Glucuronide has several scientific research applications:
Chemistry: Used as a model compound in studies of glucuronidation and drug metabolism.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of analytical methods for detecting drug metabolites
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydroxyquinoline Glucuronide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that may inhibit enzymatic activities. This compound may also interfere with cellular processes by modulating the activity of enzymes involved in glucuronidation and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline Glucuronide
- 8-Hydroxyquinoline Glucuronide
- 5-Chloro-8-hydroxyquinoline
Uniqueness
5-Chloro-8-hydroxyquinoline Glucuronide is unique due to its specific glucuronide conjugation, which influences its solubility, stability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDKVCRDHCKOY-DKBOKBLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65851-39-0 |
Source
|
Record name | 5-Chloro-8-hydroxyquinoline beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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